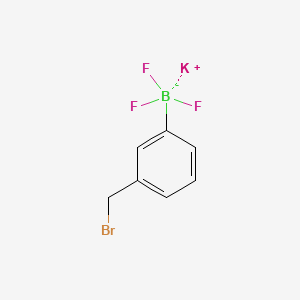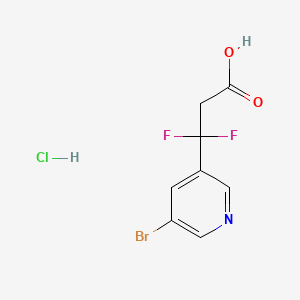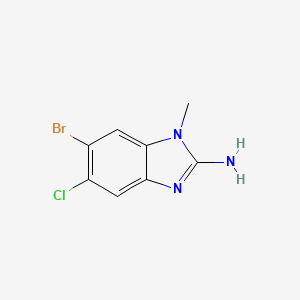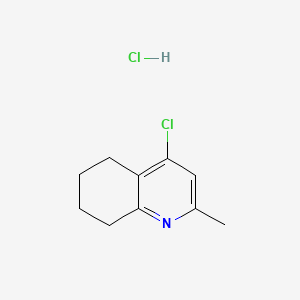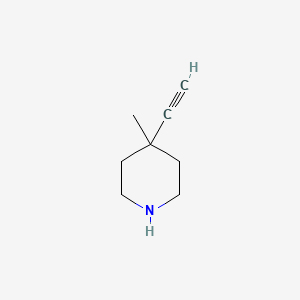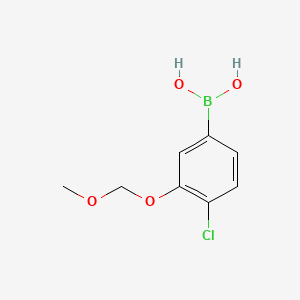
(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro and a methoxymethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 4-chloro-3-(methoxymethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other types of reactions, including oxidation and substitution reactions .
Common Reagents and Conditions: The Suzuki-Miyaura reaction typically involves a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid .
Major Products: The major products formed from the reactions of this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions . In biology and medicine, boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases . In industry, they are used in the development of new materials, such as polymers and electronic devices .
Wirkmechanismus
The mechanism by which (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid exerts its effects in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological activity are related to its ability to form reversible covalent bonds with active site residues of enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid include other arylboronic acids, such as phenylboronic acid, 4-methoxyphenylboronic acid, and 3-chlorophenylboronic acid .
Uniqueness: What sets this compound apart from other boronic acids is its unique substitution pattern, which can impart distinct electronic and steric properties to the molecule. This can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in the synthesis of specific target molecules .
Eigenschaften
Molekularformel |
C8H10BClO4 |
|---|---|
Molekulargewicht |
216.43 g/mol |
IUPAC-Name |
[4-chloro-3-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4,11-12H,5H2,1H3 |
InChI-Schlüssel |
LQYVPXCVUQYNCB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)Cl)OCOC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
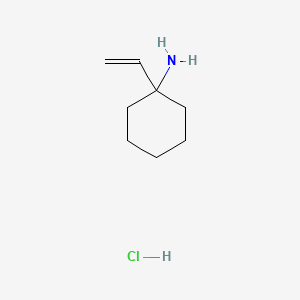
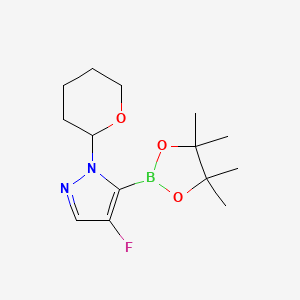

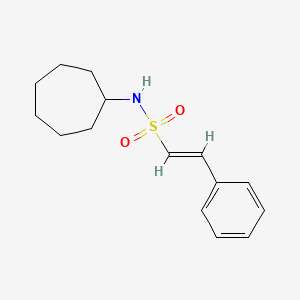
![Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)
